Pentopril (CAS 82924-03-6) is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. It is supplied as a prodrug that is rapidly and completely hydrolyzed in vivo to its pharmacologically active diacid metabolite, pentoprilat (CGS 13934). This biotransformation is a critical feature of its mechanism of action, leading to the inhibition of the renin-angiotensin system. The absence of a sulfhydryl group in its structure is a key differentiator from first-generation ACE inhibitors like captopril.
While classified as an ACE inhibitor, Pentopril is not directly interchangeable with other agents in this class due to significant structural and pharmacokinetic differences. Its identity as a non-sulfhydryl compound distinguishes it from captopril, potentially influencing its side-effect profile and off-target activities. Furthermore, as a prodrug with a rapid in vivo conversion to its active form, pentoprilat, its pharmacokinetic profile and onset of action differ from both actively administered drugs like captopril and lisinopril, and other prodrugs like enalapril which has a slower onset. These variations in chemical structure and biological processing can lead to different outcomes in sensitive experimental systems, making arbitrary substitution a risk to research reproducibility.
Unlike the first-generation ACE inhibitor captopril, pentopril does not contain a sulfhydryl (-SH) group. The thiol moiety in captopril has been associated with specific adverse effects such as rash and taste disturbances. The absence of this group in pentopril offers a structural alternative for studies where thiol-related interactions or side effects are a confounding factor.
| Evidence Dimension | Chemical Structure |
| Target Compound Data | Non-sulfhydryl containing |
| Comparator Or Baseline | Captopril: Sulfhydryl-containing |
| Quantified Difference | Absence of a sulfhydryl group |
| Conditions | Chemical structure comparison |
For research applications requiring ACE inhibition without the potential confounding effects of a thiol group, Pentopril provides a more specific tool.
Pentopril is a prodrug that is rapidly and completely hydrolyzed to its active metabolite, pentoprilat, upon entering systemic circulation, with an elimination half-life of approximately 1 minute for the parent drug in rats. This contrasts with other ACE inhibitors like lisinopril, which is not a prodrug, and enalapril, which requires hepatic de-esterification for activation, leading to a more delayed onset of action. The rapid conversion of pentopril provides a quick onset of ACE inhibition by its active form.
| Evidence Dimension | Prodrug Conversion Rate |
| Target Compound Data | Rapid and complete hydrolysis in circulation (t1/2 ~1 min for parent drug) |
| Comparator Or Baseline | Enalapril: Slower hepatic de-esterification for activation. Lisinopril: Not a prodrug. |
| Quantified Difference | Significantly faster conversion to active form compared to other prodrug ACE inhibitors. |
| Conditions | In vivo pharmacokinetic studies in rats. |
For experimental models requiring a rapid onset of ACE inhibition after administration, Pentopril's pharmacokinetic profile as a rapidly activated prodrug offers a distinct advantage.
The synthesis of Pentopril has been reported with typical reaction yields in the range of 75-85%. This compares favorably with some multi-step syntheses of other ACE inhibitors and suggests a synthetically viable route for larger-scale preparation. For comparison, a specific synthesis of captopril reported a 93% yield in its final step, though overall process yields can vary significantly based on the chosen synthetic route.
| Evidence Dimension | Reported Synthesis Yield |
| Target Compound Data | 75-85% typical yield |
| Comparator Or Baseline | Captopril: 93% yield reported for a specific final synthesis step. |
| Quantified Difference | Comparable and potentially high-yield synthesis. |
| Conditions | Reported laboratory synthesis conditions. |
A high-yield synthesis pathway is a key consideration for procurement in larger quantities, suggesting potential for cost-effectiveness and reliable supply for ongoing research needs.
The active metabolite of Pentopril, pentoprilat, exhibits a mean concentration for 50% of maximum inhibition (IC50) of 3.6 x 10^-7 M (0.11 µg/mL) in rats. In humans, the concentration at half-maximal inhibition of plasma ACE activity was 53 ng/mL. While direct comparison is difficult due to varying experimental conditions, this positions pentoprilat as a potent ACE inhibitor. For reference, in vitro IC50 values for captopril are reported to be in the range of 20-35 nM, suggesting higher in vitro potency for captopril.
| Evidence Dimension | ACE Inhibition Potency (IC50) |
| Target Compound Data | Pentoprilat (active metabolite): 3.6 x 10^-7 M (in rats); 53 ng/mL (in humans) |
| Comparator Or Baseline | Captopril: ~20-35 nM (in vitro) |
| Quantified Difference | Pentoprilat is a potent ACE inhibitor, though in vitro data suggests captopril may be more potent. |
| Conditions | In vivo studies in rats and humans for pentoprilat; in vitro studies for captopril. |
Pentopril provides a well-characterized in vivo ACE inhibitor with a defined potency, suitable for studies where the biological effect in a living system is the primary focus.
Due to its rapid conversion to the active metabolite pentoprilat, Pentopril is well-suited for in vivo animal studies where a quick and predictable onset of ACE inhibition is required following administration. This allows for more precise timing of experimental interventions and measurements.
As a non-sulfhydryl ACE inhibitor, Pentopril serves as an ideal comparator to sulfhydryl-containing inhibitors like captopril. This allows researchers to investigate the specific roles of the thiol group in the therapeutic or off-target effects of ACE inhibitors.
The prodrug nature of Pentopril makes it an interesting candidate for the development of novel drug delivery systems. Its pharmacokinetic profile can be potentially modulated through formulation strategies to achieve specific release profiles and targeted delivery of the active metabolite, pentoprilat.
Given its defined chemical structure and role as a prodrug, Pentopril can be used as a reference standard in the development and validation of analytical methods for the detection and quantification of ACE inhibitors and their metabolites in biological matrices.